molecular formula C14H20O B2424577 2-(1-Phenylcyclopentyl)propan-1-ol CAS No. 2248325-04-2

2-(1-Phenylcyclopentyl)propan-1-ol

Cat. No.: B2424577
CAS No.: 2248325-04-2
M. Wt: 204.313
InChI Key: ODFRYDGDULUGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylcyclopentyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopentyl ring substituted with a phenyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylcyclopentyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with benzaldehyde, followed by reduction of the resulting intermediate with sodium borohydride. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of anhydrous solvents to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.

Major Products

    Oxidation: 2-(1-Phenylcyclopentyl)propan-1-one.

    Reduction: 2-(1-Phenylcyclopentyl)propane.

    Substitution: 2-(1-Phenylcyclopentyl)propyl chloride or bromide.

Scientific Research Applications

2-(1-Phenylcyclopentyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1-Phenylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and cyclopentyl groups contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Phenylcyclopentyl)propan-2-ol
  • 2-(1-Phenylcyclopentyl)butan-1-ol
  • 2-(1-Phenylcyclopentyl)ethanol

Uniqueness

2-(1-Phenylcyclopentyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(1-phenylcyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRYDGDULUGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.